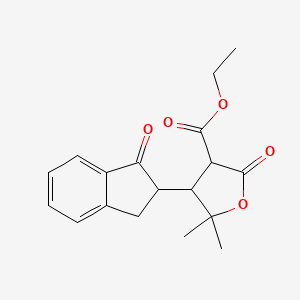
3-Furancarboxylic acid, 4-(2,3-dihydro-1-oxo-1H-inden-2-yl)tetrahydro-5,5-dimethyl-2-oxo-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Furancarboxylic acid, 4-(2,3-dihydro-1-oxo-1H-inden-2-yl)tetrahydro-5,5-dimethyl-2-oxo-, ethyl ester is a complex organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, an indene moiety, and an ethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furancarboxylic acid, 4-(2,3-dihydro-1-oxo-1H-inden-2-yl)tetrahydro-5,5-dimethyl-2-oxo-, ethyl ester typically involves multi-step organic reactions. One common approach is the condensation of 3-furancarboxylic acid with an appropriate indene derivative under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups present in the compound, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dicarboxylic acid derivatives, while reduction can produce corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
3-Furancarboxylic acid, 4-(2,3-dihydro-1-oxo-1H-inden-2-yl)tetrahydro-5,5-dimethyl-2-oxo-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with various molecular targets, depending on the context of its use. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The specific pathways and targets can vary, but the compound’s structural features allow it to participate in a range of biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Furancarboxylic acid, 4,5-dihydro-2-methyl-4-oxo-, ethyl ester
- 3-Furancarboxylic acid, tetrahydro-4-methylene-2-octyl-5-oxo-, (2R,3S)-rel-
Uniqueness
The uniqueness of 3-Furancarboxylic acid, 4-(2,3-dihydro-1-oxo-1H-inden-2-yl)tetrahydro-5,5-dimethyl-2-oxo-, ethyl ester lies in its combination of a furan ring, an indene moiety, and an ethyl ester group. This structural arrangement provides distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C18H20O5 |
|---|---|
Molekulargewicht |
316.3 g/mol |
IUPAC-Name |
ethyl 5,5-dimethyl-2-oxo-4-(3-oxo-1,2-dihydroinden-2-yl)oxolane-3-carboxylate |
InChI |
InChI=1S/C18H20O5/c1-4-22-16(20)13-14(18(2,3)23-17(13)21)12-9-10-7-5-6-8-11(10)15(12)19/h5-8,12-14H,4,9H2,1-3H3 |
InChI-Schlüssel |
RODIGNDSCNUZSS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1C(C(OC1=O)(C)C)C2CC3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B11047140.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-methylbenzamide](/img/structure/B11047142.png)
![1-(3,4-dichlorophenyl)-3-{(Z)-[(3,4-dichlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}urea](/img/structure/B11047146.png)

![N-[1,3-benzothiazol-2-ylimino-(1-oxopropylamino)methyl]propanamide](/img/structure/B11047169.png)
![methyl 3-(4-hydroxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11047173.png)
![1-cyclohexyl-4-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11047184.png)
![13-(methoxymethyl)-11-methyl-4-(2-nitrophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11047189.png)
![1H-Pyrazole-1-acetic acid, 3-[[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino]-, ethyl ester](/img/structure/B11047196.png)
![N-{1-[(4-ethoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-(propan-2-yl)cyclohexanecarboxamide](/img/structure/B11047197.png)
![2-methyl-N-({[4-(propan-2-yl)phenyl]carbamoyl}oxy)propanimidoyl chloride](/img/structure/B11047200.png)
![dipropan-2-yl (6E)-4-hydroxy-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}-2-phenylcyclohexane-1,3-dicarboxylate](/img/structure/B11047206.png)
![methyl 6-(3,4-dimethoxyphenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B11047213.png)
